molecular formula C14H19BN2O2 B1324260 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole CAS No. 864771-17-5

3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole

Cat. No. B1324260
M. Wt: 258.13 g/mol
InChI Key: YTYTZKVFIGWLKK-UHFFFAOYSA-N
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Description

3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole, abbreviated as 3M5TMDI, is a synthetic molecule that has been studied for its potential applications in scientific research. It is a heterocyclic compound that contains an indazole ring and a boron-containing dioxaborolane ring. It is an organoboron compound, which has been found to be a useful tool for the synthesis of complex molecules. This article will discuss the synthesis method of 3M5TMDI, its scientific research applications, the mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

Synthesis and Structural Analysis

  • Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate : This compound, an intermediate of 1H-indazole derivatives, was synthesized and structurally analyzed using FTIR, NMR, MS, and X-ray diffraction. Density functional theory (DFT) calculations confirmed its molecular structure, which showed a high degree of stability (Ye et al., 2021).

  • Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and Related Compounds : These boric acid ester intermediates were synthesized and characterized through spectroscopy and X-ray diffraction. DFT was used to analyze their molecular electrostatic potential and frontier molecular orbitals, providing insight into their physicochemical properties (Huang et al., 2021).

Analytical and Structural Characterization

  • Comprehensive Analysis of MDMB-4en-PINACA : Methyl 3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate (MDMB-4en-PINACA) underwent thorough analytical and structural characterization. This included various spectroscopic methods, X-ray diffraction, and quantum calculations, providing extensive data for forensic and clinical purposes (Dybowski et al., 2021).

Synthesis Methods and Medicinal Chemistry Applications

  • Piperazine-1-yl-1H-indazole Derivatives : These compounds are significant in medicinal chemistry. A novel compound, 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole, was synthesized and characterized, with docking studies included in the research (Balaraju et al., 2019).

  • Modifying Aroylhydrazone Prochelators : BSIH, a prodrug version of the metal chelator SIH, was modified to improve hydrolytic stability and cytoprotection against oxidative stress. This research highlights the potential of these compounds in mitigating iron-catalyzed oxidative damage in cells (Wang & Franz, 2018).

Safety And Hazards

The safety and hazards of a compound are typically provided in its Material Safety Data Sheet (MSDS). For a similar compound, the hazard statements include H302, H315, H319, H332, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BN2O2/c1-9-11-8-10(6-7-12(11)17-16-9)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTYTZKVFIGWLKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(NN=C3C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40628525
Record name 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40628525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole

CAS RN

864771-17-5
Record name 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=864771-17-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40628525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
AW Garofalo, J Schwarz, K Zobel, C Beato… - Bioorganic & Medicinal …, 2023 - Elsevier
The G2019S variant of LRRK2, which causes an increase in kinase activity, is associated with the occurrence of Parkinson’s disease (PD). Potent, mutation-selective, and brain …
Number of citations: 3 www.sciencedirect.com
J Wang, D Shi, Z Wang, F Ren, X Li, Y You… - The Journal of …, 2023 - ACS Publications
A one-pot metal-free protocol to access indazoles from easily available 2-aminophenones and hydroxylamine derivatives has been achieved. The reaction is operationally simple, mild, …
Number of citations: 1 pubs.acs.org
S Fu, Y Wen, B Peng, M Tang, M Shi, J Liu, Y Yang… - Bioorganic …, 2023 - Elsevier
Idiopathic pulmonary fibrosis (IPF) is a chronic, progressive, and devastating lung disease with a median survival of only 3–5 years. Due to the lack of effective therapy, IPF threatens …
Number of citations: 3 www.sciencedirect.com
W Zhu, H Chen, Y Wang, J Wang, X Peng… - Journal of medicinal …, 2017 - ACS Publications
A novel series of pyridin-3-amine derivatives were designed, synthesized, and evaluated as multitargeted protein kinase inhibitors for the treatment of non-small cell lung cancer (…
Number of citations: 27 pubs.acs.org

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